3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with a unique structure that includes a piperidine ring, an amino group, and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps. One common method includes the reaction of piperidine with ethylamine and subsequent protection of the amino group. The carboxylic acid group is then esterified with benzyl alcohol under acidic conditions to form the benzyl ester .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl ester can be substituted with other ester groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acid chlorides and alcohols are typical reagents for ester substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino groups, while reduction can produce alcohol derivatives .
Scientific Research Applications
3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester
- **3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid ethyl ester
Uniqueness
3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester, also known as (S)-3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester, is a synthetic compound characterized by its piperidine structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including neuroprotective and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H29N3O2, with a molecular weight of 319.44 g/mol. The structure includes a piperidine ring, an amino-acetyl group, and a benzyl ester moiety, which contribute to its diverse interactions within biological systems .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Neuroprotective Effects
Studies have shown that derivatives of piperidine compounds can offer neuroprotective benefits. For example, compounds similar to this one have been investigated for their ability to modulate neurotransmitter systems, potentially providing therapeutic effects in neurodegenerative diseases .
2. Antimicrobial Properties
The compound has demonstrated antibacterial and antifungal activities. In vitro studies have tested its efficacy against various pathogens, with notable results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related piperidine derivatives ranged from 0.0039 to 0.025 mg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli .
Research Findings
A summary of key findings from various studies on the biological activity of this compound is presented in the table below:
Study | Biological Activity | Findings |
---|---|---|
Study 1 | Neuroprotection | Exhibited potential in modulating neurotransmitter release, suggesting benefits for neurodegenerative conditions. |
Study 2 | Antibacterial | Showed effective inhibition of bacterial growth with MIC values indicating strong activity against E. coli and S. aureus. |
Study 3 | Antifungal | Demonstrated antifungal activity against Candida albicans, with MIC values suggesting moderate effectiveness. |
Case Studies
Case Study 1: Neuroprotection in Animal Models
In a study involving animal models of Alzheimer’s disease, administration of piperidine derivatives similar to this compound led to significant improvements in cognitive function and reductions in amyloid plaque formation . This suggests potential therapeutic applications for cognitive disorders.
Case Study 2: Antimicrobial Efficacy
Another study tested the compound's antibacterial properties against clinical isolates of E. coli. Results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for combating persistent infections .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that:
- Neuroprotective Mechanism : The compound may enhance synaptic plasticity and reduce oxidative stress in neuronal cells.
- Antimicrobial Mechanism : It likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival.
Properties
IUPAC Name |
benzyl 3-[2-aminoethyl(ethyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-2-19(12-10-18)16-9-6-11-20(13-16)17(21)22-14-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHXEKFSPXOJTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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